molecular formula C15H12N4O3S B2830017 N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286719-42-3

N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2830017
CAS RN: 1286719-42-3
M. Wt: 328.35
InChI Key: RESNTTAFHPYMTB-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, also known as PTIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTIO is a nitric oxide (NO) scavenger that has been shown to be effective in a variety of experimental settings. In

Scientific Research Applications

Environmental Exposure and Public Health

A study by Babina et al. (2012) highlighted the environmental exposure of children in South Australia to organophosphorus (OP) and pyrethroid (PYR) compounds, commonly used insecticides. The research emphasized the developmental neurotoxicity of these compounds and the need for public health policies regarding their regulation and use (Babina, Dollard, Pilotto, & Edwards, 2012).

Biochemistry and Drug Metabolism

The work by Rutkowski et al. (2003) examined N-methyl-2-pyridone-5-carboxamide (2PY), a product of nicotinamide-adenine dinucleotide (NAD) degradation, highlighting its potential toxicity in chronic renal failure (CRF) patients. The study provided insights into 2PY's inhibitory effects on poly(ADP-ribose) polymerase, a key enzyme in DNA repair and replication processes (Rutkowski et al., 2003).

Pharmacokinetics and Drug Interaction Studies

Lang et al. (2010) developed a novel hydrophilic liquid interaction chromatography-tandem mass spectrometry-based analysis for bioactive pyridines and their metabolites in human plasma and urine. This work is crucial for understanding the pharmacokinetics and biological effects of pyridine-containing compounds, including their metabolic pathways and excretion profiles (Lang et al., 2010).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-13(17-8-10-3-1-5-16-7-10)11-9-22-15(18-11)19-14(21)12-4-2-6-23-12/h1-7,9H,8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESNTTAFHPYMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

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